
fosmidomycin DXR inhibition potency across
bacterial species

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fosmidomycin

CAS No.: 66508-53-0

Cat. No.: S600730

Get Quote

Fosmidomycin's Mechanism and Variable Potency

Fosmidomycin inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the

second step in the essential Methylerythritol Phosphate (MEP) pathway for isoprenoid biosynthesis [1]

[2] [3]. This pathway is absent in humans, making DXR an attractive drug target [1] [3].

Despite DXR's highly conserved active site across pathogens [1], fosmidomycin's whole-cell activity differs

greatly. A major factor is the presence or absence of specific transporters that allow the drug into the cell [1].
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Comparative Inhibition Data Across Species

The following tables compile fosmidomycin's potency against the DXR enzyme and whole cells of various

pathogens.

Table 1: Fosmidomycin and FR900098 Enzyme Inhibition (DXR) and Whole-Cell Activity
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Pathogen
DXR Enzyme
IC₅₀/Kᵢ (nM)

Whole-Cell
IC₅₀ / MIC

Key Findings & Notes

P. falciparum
(Malaria parasite)

21 - 160 nM (IC₅₀)

[3]

~0.4 - 3.7 µM

(IC₅₀) [3]

Potent enzyme inhibition; whole-cell

activity is good but limited by uptake
through a parasite-induced pathway [1].

E. coli 38 nM (Kᵢ) [2] Potent
activity [1]

Highly effective due to uptake via the
cAMP-dependent glycerol 3-
phosphate transporter (GlpT) [1].

M. tuberculosis Potent enzyme

inhibition [1]

Intrinsically

resistant [1]

Lacks an efficient fosmidomycin

transporter; highly lipophilic cell wall
prevents passive diffusion [1].

T. gondii 90 nM (Kᵢ,
Fosmidomycin) [1]

Not active [1] Fosmidomycin cannot penetrate the
membranes due to lack of GlpT.

Engineered strains expressing GlpT
become susceptible [1].

Synechocystis sp.
(Cyanobacterium)

Potent inhibition
[4]

Information
Missing

Used as a model for studying DXR
inhibition kinetics [4].

Table 2: Activity of Fosmidomycin Analogs and Prodrugs

Compound
Target /
Organism

Potency (IC₅₀) Key Improvement

α,β-unsaturated
analog (18a)

P. falciparum

(whole cell)

13 nM [5] >75-fold more potent than

fosmidomycin against whole
parasites [5].

Prodrug RCB-185 P. falciparum
(whole cell)

18.3 nM [3] Lipophilic prodrug (diPOM ester)
dramatically improves uptake and

potency [3].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.nature.com/articles/s41598-017-07159-y
https://www.nature.com/articles/s41598-017-07159-y
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://www.sciencedirect.com/topics/chemistry/fosmidomycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9782300/
https://www.sciencedirect.com/science/article/abs/pii/S096808960501076X
https://www.sciencedirect.com/science/article/abs/pii/S096808960501076X
https://www.smolecule.com/products/s600730?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6300130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6300130/
https://www.nature.com/articles/s41598-017-07159-y
https://www.nature.com/articles/s41598-017-07159-y
https://www.smolecule.com/products/s600730?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Compound
Target /
Organism

Potency (IC₅₀) Key Improvement

Bisubstrate
Inhibitors (e.g.,
Compound 4)

DXR Enzyme Competitive with both

DOXP and NADPH [5]

Designed to access the adjacent

NADPH binding pocket, improving
affinity [5].

Key Experimental Protocols

To contextualize the data, here are summaries of common experimental methods used to generate these

results.

Recombinant DXR Enzyme Inhibition Assay [1] [4]: The target DXR enzyme is purified. Inhibition is

measured by monitoring the consumption of NADPH (cofactor) at 340 nm spectrophotometrically.
IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values are calculated from dose-

response curves.
Whole-Cell Antimicrobial Susceptibility Testing [1] [3]:

For bacteria (MIC): Serial dilutions of fosmidomycin are incubated with bacteria in culture
broth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents

visible growth.
For P. falciparum (IC₅₀): Infected erythrocytes are cultured with drug dilutions. Parasite growth

is quantified after 72-96 hours (e.g., via HRP2 ELISA or hypoxanthine incorporation). The IC₅₀
is the concentration that inhibits 50% of parasite growth.

Chemical Rescue Assay [3]: To confirm on-target MEP pathway inhibition in whole cells, parasites
are treated with the drug in the presence or absence of exogenous isopentenyl pyrophosphate
(IPP). If IPP supplementation restores parasite growth, it confirms the drug's action is specifically on
the MEP pathway.

Research Implications and Future Directions

The data reveals clear priorities for ongoing research:

Overcoming Permeability Barriers: The primary challenge is poor drug uptake in key pathogens

like M. tuberculosis [1]. Strategies include lipophilic prodrugs (e.g., POM esters) that mask the polar
phosphonate group [5] [3] and designing bisubstrate inhibitors that exploit additional binding

pockets [5].
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Exploring Combination Therapies: Due to recrudescence in malaria monotherapy, clinical research

focuses on combinations (e.g., fosmidomycin with clindamycin or piperaquine) [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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